molecular formula C7H14N2S B084971 N-butyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 13846-59-8

N-butyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B084971
CAS No.: 13846-59-8
M. Wt: 158.27 g/mol
InChI Key: LPCCCOIMYNLNEX-UHFFFAOYSA-N
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Scientific Research Applications

CL-69954 has several scientific research applications:

Preparation Methods

The synthesis of CL-69954 involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-methylaniline with 4-morpholinophenylacetic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

CL-69954 undergoes various chemical reactions, including:

Comparison with Similar Compounds

CL-69954 can be compared with other similar compounds, such as:

CL-69954 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-butyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCCCOIMYNLNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397249
Record name N-Butyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13846-59-8
Record name N-Butyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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